molecular formula C11H20O3Si B12571673 Acetic acid--6-(trimethylsilyl)hex-3-en-5-yn-1-ol (1/1) CAS No. 195142-34-8

Acetic acid--6-(trimethylsilyl)hex-3-en-5-yn-1-ol (1/1)

Cat. No.: B12571673
CAS No.: 195142-34-8
M. Wt: 228.36 g/mol
InChI Key: FWBZPFGAARENAI-UHFFFAOYSA-N
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Description

Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol (1/1) is a chemical compound that combines acetic acid with a hexen-yn-ol structure modified by a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol typically involves the reaction of 6-(trimethylsilyl)hex-5-yn-1-ol with acetic acid. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid–6-(trimethylsilyl)hex-3-en-5-yn-1-ol is unique due to the combination of its structural components, which confer specific chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and allows for selective reactions, making it valuable in various research and industrial applications .

Properties

CAS No.

195142-34-8

Molecular Formula

C11H20O3Si

Molecular Weight

228.36 g/mol

IUPAC Name

acetic acid;6-trimethylsilylhex-3-en-5-yn-1-ol

InChI

InChI=1S/C9H16OSi.C2H4O2/c1-11(2,3)9-7-5-4-6-8-10;1-2(3)4/h4-5,10H,6,8H2,1-3H3;1H3,(H,3,4)

InChI Key

FWBZPFGAARENAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C[Si](C)(C)C#CC=CCCO

Origin of Product

United States

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